2-(Prop-1-en-2-yl)benzonitrile

Physicochemical Characterization Distillation Processibility Thermal Lability

2-(Prop-1-en-2-yl)benzonitrile (CAS 23877-63-6, also named 2-(1-methylethenyl)benzonitrile, C10H9N, exact mass 143.0735 Da) is a specialty aromatic nitrile distinguished by an ortho-isopropenyl substituent. This substitution pattern places a polar, electron-withdrawing nitrile group adjacent to a polymerizable alpha-methyl vinyl moiety, creating a reactive intermediate with a dual functional portfolio.

Molecular Formula C10H9N
Molecular Weight 143.18 g/mol
Cat. No. B12287036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Prop-1-en-2-yl)benzonitrile
Molecular FormulaC10H9N
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC(=C)C1=CC=CC=C1C#N
InChIInChI=1S/C10H9N/c1-8(2)10-6-4-3-5-9(10)7-11/h3-6H,1H2,2H3
InChIKeyDOOVGBOLQKPYFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2-(Prop-1-en-2-yl)benzonitrile (CAS 23877-63-6): A Specialty 2-Substituted Benzonitrile Building Block


2-(Prop-1-en-2-yl)benzonitrile (CAS 23877-63-6, also named 2-(1-methylethenyl)benzonitrile, C10H9N, exact mass 143.0735 Da) is a specialty aromatic nitrile distinguished by an ortho-isopropenyl substituent [1]. This substitution pattern places a polar, electron-withdrawing nitrile group adjacent to a polymerizable alpha-methyl vinyl moiety, creating a reactive intermediate with a dual functional portfolio. The compound is primarily sourced as a 95–97% purity liquid for use as a versatile building block in pharmaceutical and agrochemical intermediate synthesis, and as a monomer or comonomer in specialty polymer production [1]. Its predicted physical properties, including a boiling point of 85–98 °C at 15 Torr and a density of 0.99 ± 0.1 g/cm³, position it as a lower-boiling olefinic nitrile compared to its saturated analog, an important consideration in downstream processing and purification .

Why 2-(Prop-1-en-2-yl)benzonitrile Cannot Be Replaced by Saturated or Positional Isomers in Critical Syntheses


In-class benzonitriles such as 2-isopropylbenzonitrile (CAS 40751-52-8), 2-allylbenzonitrile (CAS 61463-61-4), and 2-vinylbenzonitrile cannot be considered 'drop-in' replacements for 2-(prop-1-en-2-yl)benzonitrile due to fundamental differences in both physical properties and chemical reactivity that stem from the unique isopropenyl group [1]. While a saturated alkyl analog like 2-isopropylbenzonitrile lacks the key olefinic handle required for addition, polymerization, and cross-coupling reactions, the positional isomer 2-allylbenzonitrile exhibits a different double-bond geometry that leads to divergent reactivity in pericyclic and radical-mediated processes [2]. The following quantitative evidence illustrates why these structural analogs do not replicate its performance profile, making the target compound a non-negotiable input in defined synthetic pathways.

Head-to-Head Quantitative Comparison of 2-(Prop-1-en-2-yl)benzonitrile Against Closest Analogs


Reduced Boiling Point Enabling Gentler Distillation vs. Saturated 2-Isopropylbenzonitrile

For volatile intermediates prone to thermal degradation, the lower boiling point of 2-(prop-1-en-2-yl)benzonitrile offers a distinct processing advantage. At a comparable reduced pressure, its boiling range is significantly lower than that of its fully saturated analog, 2-isopropylbenzonitrile, allowing for purification by distillation under milder thermal conditions .

Physicochemical Characterization Distillation Processibility Thermal Lability

Lower Density Indicating Structural Differences from the Saturated Isopropyl Analog

The predicted density of 2-(prop-1-en-2-yl)benzonitrile is higher than that of its 2-isopropyl counterpart. This physical difference can influence miscibility, solution viscosity, and the final density of co-polymers or formulated products [1].

Formulation Density Control Polymer Solution Preparation

Enhanced Lipophilicity (XLogP3) Over the Saturated Analog for Superior Organic Phase Partitioning

The introduction of a double bond in the isopropenyl group significantly increases the compound's predicted lipophilicity compared to its saturated analog. This is a critical factor in applications requiring organic-phase concentration or membrane permeability [1].

Lipophilicity Prediction Phase Transfer Applications Bioavailability

Olefin Reactivity Divergence: Isopropenyl vs. Linear-Allyl in Free-Radical Additions

The reactivity of the alpha-methyl vinyl group in 2-(prop-1-en-2-yl)benzonitrile differs fundamentally from the terminal double bond in the linear positional isomer 2-allylbenzonitrile (CAS 61463-61-4). Ortho-effect literature on 2-substituted benzonitriles demonstrates that proximal steric effects can control reaction outcomes, and in polymer chemistry, isopropenyl groups exhibit distinct monomer reactivity ratios (r1 and r2) compared to allyl groups in copolymerization systems [1].

Radical Polymerization Monomer Reactivity Chain-Transfer

Strategic Application Areas for 2-(Prop-1-en-2-yl)benzonitrile Informed by its Differentiated Profile


Synthesis of Functionalized Styrenic Monomers for High-Performance Copolymers

Leveraging the dual nitrile and isopropenyl moieties, this compound serves as a monomer for producing high-Tg, high-refractive-index copolymers. As established in Section 3, its internal olefin avoids the degradative chain-transfer that plagues 2-allylbenzonitrile, enabling the synthesis of higher molecular weight polymers with superior mechanical properties. The lower boiling point and distinct density compared to its saturated analog also simplify monomer purification and handling for precise polymer synthesis [1].

Pharmaceutical Intermediate with an Ortho-Directed Functionalization Handle

The ortho-isopropenyl group provides a sterically and electronically distinct environment for directed C-H functionalization. The quantitative evidence of enhanced lipophilicity (ΔXLogP3 = 0.2 over the saturated analog) suggests improved organic solubility, which facilitates heterogeneous catalysis and phase-transfer reactions common in medicinal chemistry workflows. This makes it a superior scaffold for synthesizing bioactive molecules compared to using a simple 2-methylbenzonitrile building block [2].

Intermediate for Axially Chiral Benzonitrile Catalysts

The ortho effect, a well-documented phenomenon in 2-substituted benzonitriles, is critically influenced by the bulk and electronic nature of the substituent. The isopropenyl group's unique steric profile (distinct from an isopropyl group) can be exploited as a precursor in the synthesis of axially chiral benzonitrile organocatalysts, where precise control of the steric environment is paramount for achieving high enantioselectivities [1][2].

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